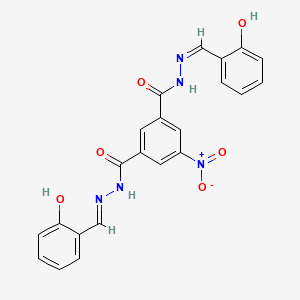
N'~1~,N'~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-nitroisophthalohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple donor atoms (oxygen and nitrogen) in the molecule, which can coordinate with metal ions. The compound’s bioactivity, such as antimicrobial and antioxidant properties, is likely due to its ability to interact with biological macromolecules and disrupt their normal function.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~3~-bis(2-hydroxybenzylidene)malonohydrazide
- N’~1~,N’~3~-bis(2-ethoxybenzylidene)malonohydrazide
- N’~1~,N’~3~-bis(2-(allyloxy)benzylidene)malonohydrazide
Uniqueness
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the nitro group and may have different properties and applications.
Properties
Molecular Formula |
C22H17N5O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H17N5O6/c28-19-7-3-1-5-14(19)12-23-25-21(30)16-9-17(11-18(10-16)27(32)33)22(31)26-24-13-15-6-2-4-8-20(15)29/h1-13,28-29H,(H,25,30)(H,26,31)/b23-12-,24-13+ |
InChI Key |
YPOBNHGMTZBNAK-QFHCXKJNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N/N=C\C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


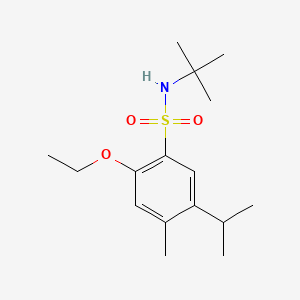
![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
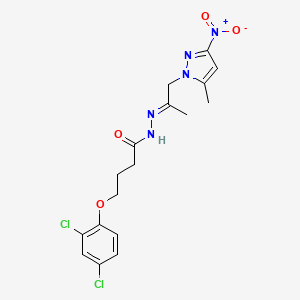
![3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B13373873.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)
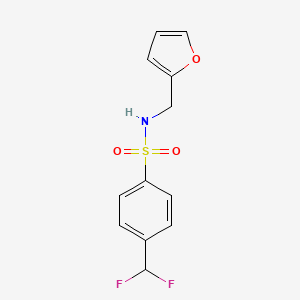
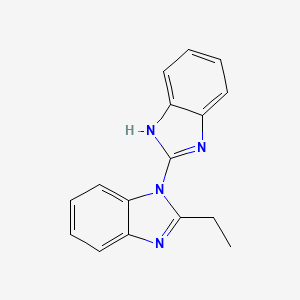
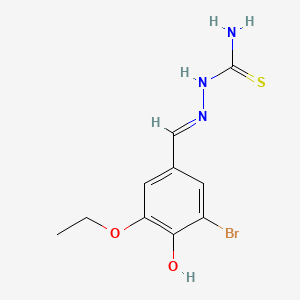
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
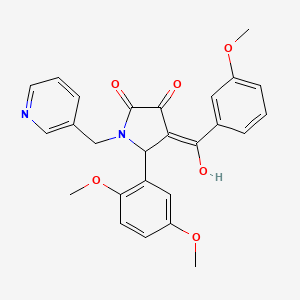
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
